hydride;zinc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

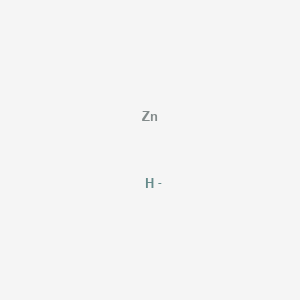

Hydride zinc, also known as zinc hydride, is an inorganic compound with the chemical formula ZnH₂. It appears as a white, odorless solid that slowly decomposes into its elements at room temperature. Despite its instability, zinc hydride is the most stable of the binary first-row transition metal hydrides .

Preparation Methods

Zinc hydride can be synthesized through various methods. The initial synthesis was achieved by Hermann Schlesinger in 1947 via a reaction between dimethylzinc (Zn(CH₃)₂) and lithium aluminium hydride (Li[AlH₄]). This method was hazardous due to the pyrophoric nature of dimethylzinc .

Later, safer methods were developed, predominantly involving salt metathesis reactions between zinc halides and alkali metal hydrides. Examples include:

- ZnBr₂ + 2 LiH → ZnH₂ + 2 LiBr

- ZnI₂ + 2 NaH → ZnH₂ + 2 NaI

- ZnI₂ + 2 Li[AlH₄] → ZnH₂ + AlH₃ + 2 LiI .

Industrial production methods typically involve the reaction of lithium hydride with zinc bromide or sodium hydride with zinc iodide in tetrahydrofuran medium .

Chemical Reactions Analysis

Zinc hydride undergoes several types of chemical reactions, including:

Decomposition: ZnH₂ decomposes to metallic zinc and hydrogen gas at room temperature, with rapid decomposition above 90°C.

Substitution: Zinc hydride can react with various reagents, such as lithium aluminium hydride, to form different products.

Common reagents and conditions used in these reactions include lithium aluminium hydride, dimethylzinc, and various zinc halides. Major products formed from these reactions include metallic zinc, hydrogen gas, and zinc oxide .

Scientific Research Applications

Zinc hydride has several scientific research applications, including:

Reducing Agent: It is used as a mild selective reducing agent in organic synthesis.

Hydrogen Storage: Zinc hydride can act as a hydrogen accumulator, storing hydrogen gas for various applications.

Photosensitive Material: It is used in the development of photosensitive materials for imaging and other applications.

Mechanism of Action

The mechanism of action of zinc hydride involves its decomposition and subsequent reactions with other compounds. Zinc hydride decomposes to release hydrogen gas, which can then participate in various chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Zinc hydride can be compared to other similar compounds, such as:

- Mercury (II) hydride

- Cadmium (II) hydride

- Aluminium hydride

- Titanium (IV) hydride

Zinc hydride is unique due to its relatively higher stability among the binary first-row transition metal hydrides. It also forms a one-dimensional polymeric network, which is not commonly observed in other metal hydrides .

Properties

CAS No. |

13981-87-8 |

|---|---|

Molecular Formula |

HZn- |

Molecular Weight |

66.4 g/mol |

IUPAC Name |

hydride;zinc |

InChI |

InChI=1S/Zn.H/q;-1 |

InChI Key |

KFYHYXSBXUHIJW-UHFFFAOYSA-N |

Canonical SMILES |

[H-].[Zn] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13732821.png)

![4-{[4-(Diethylamino)phenyl][4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl}naphthalene-2,7-disulfonate](/img/structure/B13732867.png)